![molecular formula C12H20ClNO B3107288 N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride CAS No. 1609407-06-8](/img/structure/B3107288.png)
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride
Overview
Description
“N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride” is a chemical compound. It’s closely related to 4-Methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . It’s used as a precursor for the synthesis of other organic compounds .
Scientific Research Applications
For instance, studies on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlight its metabolism to estrogenic forms and its reproductive toxicity, emphasizing the need for understanding the health implications of such compounds (Cummings, 1997). Another example is research on 2-methoxyestradiol, an estrogen metabolite with antiangiogenic effects, suggesting a protective role against estrogen-induced cancers (Zhu & Conney, 1998). These examples, while not directly related to N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride, illustrate the complexity and significance of studying methoxy-substituted compounds in scientific research.
Mechanism of Action
Target of Action
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride is a complex compound with a structure similar to that of various known drugs . . It’s worth noting that compounds with a similar structure, such as 4-Methoxyphenethylamine, have been found to inhibit monoamine oxidase , an enzyme that plays a crucial role in the metabolism of neurotransmitters.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets by inhibiting the monoamine oxidase-catalyzed deamination of neurotransmitters . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, resulting in various physiological effects.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPCZDGTFCXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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